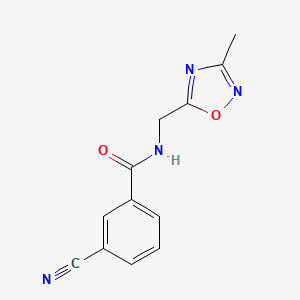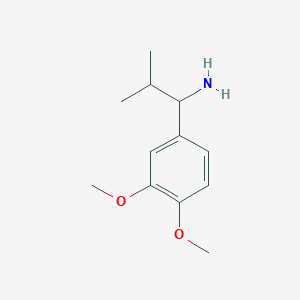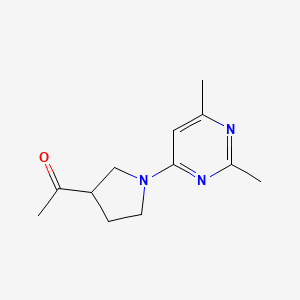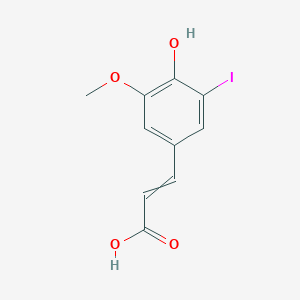![molecular formula C15H11BrCl2N2OS B2691019 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide CAS No. 219917-23-4](/img/structure/B2691019.png)
2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves the reaction of o-phenylenediamine with an aromatic aldehyde . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using IR and NMR spectroscopy . The presence of –C=N– (3 o amine) and –C-NH– (2 o amine) groups is suggested by the appearance of IR stretching 1372–1321 cm −1 and 1338–1302 cm −1 of synthesized compound’s spectral data respectively .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives are complex and can involve various functional groups. The presence of electron-donating groups at the para position can have more activating influence on antitubercular activity as compared to ortho- and meta-positions of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using IR and NMR spectroscopy . For example, the IR (KBr) ν max /cm −1: 3,390 (NH benzimidazole); 3,278 (NH aminophenyl); 3,043 (CH arom); 2,922 (CH aliph); 1,673 (C=O); 1,603 (C=N), 1,548 (C=C arom) .科学的研究の応用
Palladium-Catalyzed Synthesis
A study by Veltri et al. (2016) in the Asian Journal of Organic Chemistry explores the reactivity of 2-(prop-2-ynylthio)-1 H-benzo[d]imidazoles and their corresponding hydrobromide salts under palladium-catalyzed oxidative aminocarbonylation conditions. This process selectively converts these compounds into functionalized benzimidazothiazoles, useful in various chemical syntheses (Veltri et al., 2016).
Antimycotic Activity
Raga et al. (1992) in Arzneimittel-Forschung synthesized a series of compounds related to 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide. These compounds exhibited promising antimycotic activity, indicating potential applications in antifungal therapies (Raga et al., 1992).
Antiproliferative Activity Against Cancer Cells
Haridevamuthu et al. (2023) in Molecules investigated hydroxyl-containing analogs of benzo[b]thiophene for their selectivity towards laryngeal cancer cells. This study implies potential applications of similar compounds, like 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide, in cancer research (Haridevamuthu et al., 2023).
Synthesis and Antimicrobial Activity
Reddy and Reddy (2010) in the Chemical & Pharmaceutical Bulletin synthesized novel compounds related to 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide. These compounds demonstrated significant antibacterial and antifungal activity, suggesting their potential use in antimicrobial treatments (Reddy & Reddy, 2010).
将来の方向性
The future directions for research into benzimidazole derivatives could include further investigation into their mechanism of action and potential applications in medicine. Given their broad range of biological activities, these compounds could be promising candidates for the development of new drugs .
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS.BrH/c16-10-6-5-9(7-11(10)17)14(20)8-21-15-18-12-3-1-2-4-13(12)19-15;/h1-7H,8H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROMPQWRFOZQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2690937.png)
![Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester](/img/structure/B2690938.png)
![ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2690940.png)
![(Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2690941.png)

![3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2690944.png)
![3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690946.png)
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)



![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2690956.png)
![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)
